
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-Methyl-4-propyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group . The general reaction scheme is as follows:
Starting Material: 5-Methyl-4-propyl-4H-1,2,4-triazole
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with biological targets through hydrogen bonding and dipole interactions. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . The triazole ring can also interact with metal ions and other cofactors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.
3,5-Dipropyl-4H-1,2,4-triazole: Similar triazole ring but different substituents.
Uniqueness
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H10ClN3O2S |
|---|---|
Poids moléculaire |
223.68 g/mol |
Nom IUPAC |
5-methyl-4-propyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-4-10-5(2)8-9-6(10)13(7,11)12/h3-4H2,1-2H3 |
Clé InChI |
LGSGHNPORDPUAA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NN=C1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
amine](/img/structure/B13239863.png)
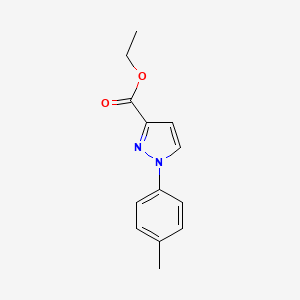
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13239867.png)
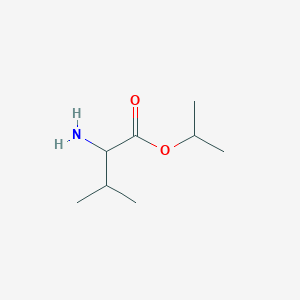
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13239879.png)
amine](/img/structure/B13239883.png)
![3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13239884.png)
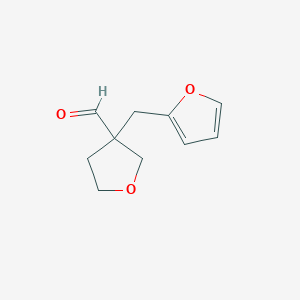
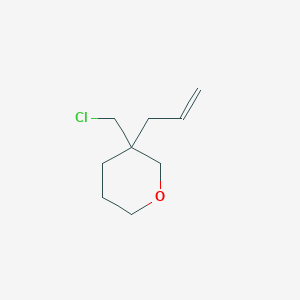
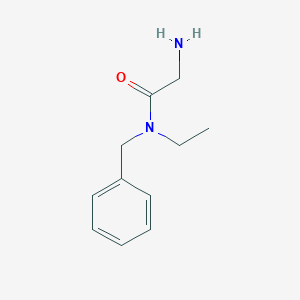

![2-{4-[(2-Methylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13239914.png)
